3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine
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Overview
Description
3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a cyclopropyl group, a difluoromethyl group, and a dimethylphenyl group attached to an isoxazolo[5,4-b]pyridine core, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency. The choice of solvents, temperature control, and reaction times are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties .
Scientific Research Applications
3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl 3,4-dimethylphenyl ketone
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine stands out due to its combination of a cyclopropyl group, a difluoromethyl group, and a dimethylphenyl group attached to an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-[1,2]oxazolo[5,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O/c1-9-3-4-12(7-10(9)2)14-8-13(17(19)20)15-16(11-5-6-11)22-23-18(15)21-14/h3-4,7-8,11,17H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORUTLCMWIWOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NO3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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